2-(2,4-Dichlorophenoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAYPCKDEZKJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376951 | |
| Record name | 2-(2,4-dichlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86309-06-0 | |
| Record name | 2-(2,4-dichlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,4 Dichlorophenoxy Benzaldehyde
Established Synthetic Pathways to Aryl Ether Benzaldehydes
The construction of the aryl ether framework is a cornerstone of organic synthesis, with several reliable methods having been established over the years. These pathways are frequently applied to the synthesis of complex molecules, including phenoxybenzaldehydes.
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for forming aryl ethers, particularly when the aromatic ring to be substituted is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the context of 2-(2,4-Dichlorophenoxy)benzaldehyde synthesis, this would typically involve the reaction of a salicylaldehyde (B1680747) derivative with an activated 2,4-dichloro-substituted benzene (B151609) ring or the reaction of a 2,4-dichlorophenoxide with an activated 2-halobenzaldehyde.
The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, a leaving group, typically a halide, is expelled, restoring the aromaticity of the ring. For the reaction to be efficient, the aryl halide must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org
A representative synthesis of a related compound, 2-(2-nitro-4-chloro-phenoxy)benzaldehyde, involves heating 2,5-dichloronitrobenzene with the potassium salt of salicylaldehyde. prepchem.com The nitro group in this case provides the necessary activation for the nucleophilic attack. In the synthesis of the title compound, one of the chlorine atoms on the dichlorophenoxy ring would need to be displaced by the hydroxyl group of salicylaldehyde, a reaction that requires activation. Alternatively, reacting 2,4-dichlorophenol (B122985) with an activated 2-halobenzaldehyde, such as 2-fluorobenzaldehyde, in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), is a viable strategy. researchgate.netwalisongo.ac.id
Table 1: Conditions for Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | walisongo.ac.id |
| 2,5-Dichloronitrobenzene | Potassium salt of salicylaldehyde | N/A (pre-formed salt) | None (neat) | 160-195 | prepchem.com |
Metal-catalyzed cross-coupling reactions have become indispensable tools for aryl ether synthesis, offering milder conditions and broader substrate scope compared to traditional SNAr reactions, especially for unactivated aryl halides. The most prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination, adapted for C-O bond formation.
The Ullmann condensation typically employs a copper catalyst to couple an aryl halide with an alcohol or phenol (B47542). union.edu While early Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), the development of ligands has enabled these reactions to proceed under much milder conditions. acsgcipr.org For the synthesis of this compound, this would involve coupling 2,4-dichlorophenol with a 2-halobenzaldehyde. Ligands such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me₄Phen) have proven effective in improving the efficiency of copper-catalyzed etherifications. organic-chemistry.org
Palladium-catalyzed Buchwald-Hartwig cross-coupling has also emerged as a powerful method for aryl ether synthesis. google.com The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alkoxide or phenoxide, and subsequent reductive elimination to yield the desired aryl ether and regenerate the catalyst. google.com This methodology is known for its high functional group tolerance and generally high yields under mild conditions.
Table 2: Comparison of Metal-Catalyzed Etherification Strategies
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Ullmann Coupling | CuI | N,N-Dimethylglycine | Cs₂CO₃ | Toluene | 110 | organic-chemistry.org |
| Ullmann Coupling | CuI | Me₄Phen | K₃PO₄ | Toluene | 110 | organic-chemistry.org |
| Buchwald-Hartwig | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | google.com |
Green Chemistry Approaches in the Synthesis of Aryloxyaldehydes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A key focus in green chemistry is the development of sustainable catalytic systems. This involves replacing precious metal catalysts like palladium with more abundant, less toxic, and cheaper base metals such as copper, nickel, or iron. acsgcipr.org There is significant interest in using nano-catalysts due to their high surface area-to-volume ratio, which often translates to higher catalytic activity and the potential for catalyst recycling.
Examples of such green catalytic systems include copper nanoparticles supported on carbon nanofibers (CuNP/CNF) and magnetically separable palladium or copper nanocatalysts. rsc.org These supported catalysts can often be easily recovered from the reaction mixture (e.g., by filtration or using an external magnet) and reused multiple times without a significant loss of activity, thereby reducing waste and cost. rsc.org Another innovative approach is the solvent-free synthesis of aryl ethers from cyclohexanone (B45756) derivatives and alcohols using a palladium on charcoal (Pd/C) catalyst, which proceeds via an aerobic dehydrogenative arylation. rsc.org
Solvent selection is a critical aspect of green synthesis. Traditional polar aprotic solvents like DMF, NMP, and DMSO, while effective, pose environmental and health concerns. Research efforts are directed towards finding benign alternatives or developing solvent-free reaction conditions. rsc.org Water is an ideal green solvent, and methods have been developed to conduct C-S bond formation (a related process to etherification) in water using surfactants. researchgate.net
Waste minimization is addressed by designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Catalytic processes are inherently superior to stoichiometric ones in this regard. One novel method involves the synthesis of 2,4-D esters (related to the target phenoxy structure) on inorganic solid supports like silica (B1680970) or clays. rsc.org This method can be performed without organic solvents and is enhanced by microwave irradiation, leading to rapid, high-yield synthesis while the product remains adsorbed on the support, creating a partially formulated product and minimizing downstream processing waste. rsc.org
Advanced Synthetic Techniques
Modern synthetic chemistry leverages advanced techniques to improve reaction efficiency, reduce reaction times, and enable novel transformations. For the synthesis of aryl ethers, techniques such as microwave-assisted synthesis, sonication, and transition-metal-free coupling reactions are of particular interest.
Microwave irradiation has been shown to significantly accelerate the rate of synthesis, as seen in the preparation of 2,4-D esters on solid supports. rsc.org This non-classical heating method can lead to higher yields and cleaner reactions in a fraction of the time required for conventional heating.
Sonication, the use of ultrasound to promote chemical reactions, has been effective in overcoming steric hindrance in Mitsunobu reactions for preparing aryl ethers, achieving a vast rate increase. organic-chemistry.org
Furthermore, transition-metal-free arylation methods are gaining traction as a way to avoid the cost and potential toxicity of metal catalysts. One such strategy involves the use of diaryliodonium salts to arylate alcohols and phenols under mild, metal-free conditions, providing a direct route to various aryl ethers. organic-chemistry.org Another advanced strategy is the direct synthesis of ethers from aldehydes and alcohols, which proceeds through the interception of an oxocarbenium ion by a phosphine (B1218219). rsc.org This net reductive etherification avoids the use of metal hydrides or hydrogen gas, showcasing a high degree of functional group tolerance. rsc.org
Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of this compound, a continuous flow process could be conceptualized based on the Ullmann condensation or related cross-coupling reactions. rsc.org
A plausible continuous flow setup would involve the reaction of 2,4-dichlorophenol with 2-chlorobenzaldehyde (B119727) or a related derivative. The reactants, dissolved in a suitable high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), would be pumped through separate inlet channels into a microreactor or a packed-bed reactor. wikipedia.org A solid-supported copper catalyst would be advantageous in a continuous flow system, allowing for easy separation of the catalyst from the product stream and enabling its reuse.
The reaction would be heated to the optimal temperature, which in traditional Ullmann condensations can be quite high, often exceeding 210°C. wikipedia.org However, the improved heat transfer in a microreactor might allow for lower reaction temperatures or significantly reduced residence times. The product stream emerging from the reactor would then undergo a continuous workup and purification process, potentially involving liquid-liquid extraction and in-line purification techniques like simulated moving bed (SMB) chromatography.
Drawing parallels from the continuous production of the related compound, 2,4-dichlorophenoxyacetic acid, which has been successfully synthesized in continuous processes, highlights the feasibility of this approach. researchgate.netgoogle.com Such processes demonstrate that complex organic transformations can be efficiently and safely conducted in a continuous manner.
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Proposed Value/Condition | Rationale |
| Reactants | 2,4-Dichlorophenol, 2-Halobenzaldehyde | Standard precursors for Ullmann-type diaryl ether synthesis. rsc.org |
| Catalyst | Solid-supported Copper(I) or Palladium | Facilitates separation and reuse in a continuous system. rsc.org |
| Solvent | N-Methylpyrrolidone (NMP), Dimethylformamide (DMF) | High-boiling polar solvents are typical for Ullmann condensations. wikipedia.org |
| Reactor Type | Microreactor or Packed-Bed Reactor | Offers enhanced heat and mass transfer. |
| Temperature | 150-220°C | Dependent on catalyst and residence time; microreactors may lower requirements. wikipedia.org |
| Residence Time | 5-30 minutes | Significantly shorter than batch reactions due to efficient mixing and heat transfer. |
| Purification | In-line extraction and chromatography | Enables a fully continuous production process. |
Automated Synthesis Applications in Complex Molecule Preparation
The principles of automated synthesis can be applied to the multi-step preparation of complex molecules like this compound, integrating continuous flow modules for key steps. An automated synthesis platform could be designed to handle the entire workflow, from starting material preparation to final product purification, with minimal manual intervention.
For the synthesis of this compound, an automated system could be envisioned to perform the following sequence:
Automated Reagent Preparation: The system would automatically dispense the required amounts of 2,4-dichlorophenol and 2-halobenzaldehyde from stock solutions.
Continuous Flow Reaction: The prepared reagents would be fed into a continuous flow reactor module, as described in the previous section, for the diaryl ether formation.
In-line Monitoring and Optimization: Process analytical technology (PAT), such as in-line infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, could be integrated to monitor the reaction progress in real-time. This data could be fed back to the control system to automatically adjust parameters like temperature, flow rate, and stoichiometry for process optimization.
Automated Workup and Purification: The crude product stream from the reactor would be automatically directed to a workup module for extraction and then to an automated purification system, such as a high-performance liquid chromatography (HPLC) system with a fraction collector.
Final Product Analysis and Storage: The purified product fractions would be automatically analyzed for purity, and the desired fractions would be collected and stored.
This level of automation not only increases throughput and reproducibility but also allows for the rapid screening of reaction conditions and the efficient synthesis of a library of related compounds for further research and development. The integration of continuous flow and automated synthesis represents a powerful strategy for the efficient and on-demand production of complex molecules like this compound.
Comprehensive Structural Characterization and Elucidation of 2 2,4 Dichlorophenoxy Benzaldehyde
Spectroscopic Analysis for Molecular Structure Determination
Spectroscopic methods are fundamental to elucidating the molecular structure of 2-(2,4-dichlorophenoxy)benzaldehyde by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, allowing for the mapping of its carbon-hydrogen framework.
¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The seven aromatic protons would exhibit complex splitting patterns (multiplets) in the range of δ 6.8-8.0 ppm. The protons on the benzaldehyde (B42025) ring would be influenced by the electron-withdrawing aldehyde group and the electron-donating ether linkage, while the protons on the dichlorophenyl ring would be affected by the two chlorine atoms and the ether oxygen.
For comparison, the ¹H NMR spectral data for the related compound 2,4-Dichlorobenzaldehyde (B42875) is presented below. chemicalbook.com
| Proton Assignment (2,4-Dichlorobenzaldehyde) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Aldehydic H | 10.390 | Singlet | - |
| Aromatic H | 7.846 | Doublet | 8.2 |
| Aromatic H | 7.448 | Doublet | 2.0 |
| Aromatic H | 7.358 | Doublet of Doublets | 8.2, 2.0 |
¹³C NMR Spectroscopy The ¹³C NMR spectrum will show 13 distinct carbon signals, unless there is an accidental overlap. The carbonyl carbon of the aldehyde group is the most downfield signal, expected around δ 190 ppm. The aromatic carbons would appear in the δ 110-160 ppm region. The carbon atoms bonded to chlorine (C-Cl) and oxygen (C-O) would have their chemical shifts influenced by the electronegativity of these atoms. The carbon atoms of the benzaldehyde ring are influenced by both the aldehyde and the ether linkage, while the carbons of the dichlorophenyl ring are influenced by the chlorine atoms and the ether linkage.
While specific data for the target molecule is not available, the table below shows ¹³C NMR data for the related compound 2,4-Dichlorobenzaldehyde . nih.gov
| Carbon Assignment (2,4-Dichlorobenzaldehyde) | Chemical Shift (δ ppm) |
| C=O | 189.5 |
| C-Cl | 138.0 |
| C-Cl | 135.5 |
| C (ipso) | 134.0 |
| CH (aromatic) | 130.5 |
| CH (aromatic) | 129.8 |
| CH (aromatic) | 127.5 |
2D-NMR Spectroscopy Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental for the definitive assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within each aromatic ring. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and confirming the position of the substituents on each ring.
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.
The molecular formula of this compound is C₁₃H₈Cl₂O₂, which corresponds to a monoisotopic mass of 265.9901 Da. nih.gov The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks having intensities relative to the M⁺ peak that are indicative of the presence of two chlorine atoms.
Fragmentation Analysis Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:
Loss of a hydrogen atom: leading to an [M-H]⁺ ion.
Loss of the formyl radical (•CHO): resulting in an [M-29]⁺ ion.
Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the dichlorophenoxy cation ([C₆H₃Cl₂O]⁺) or the formyl-phenoxy cation ([C₇H₅O₂]⁺). Further fragmentation of these ions would also be observed.
While experimental data for the target compound is limited, predicted collision cross-section (CCS) values for a positional isomer, 4-(2,4-dichlorophenoxy)benzaldehyde , provide insight into the molecule's behavior in the gas phase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 266.99742 | 152.0 |
| [M+Na]⁺ | 288.97936 | 163.3 |
| [M-H]⁻ | 264.98286 | 158.7 |
LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be a powerful tool for the detection and quantification of this compound in complex mixtures. epa.gov By selecting the molecular ion as the precursor ion, collision-induced dissociation (CID) would generate a series of product ions, creating a specific fragmentation fingerprint that is highly selective for the target molecule.
These spectroscopic techniques are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy The IR spectrum of this compound would show characteristic absorption bands for its functional groups.
C=O Stretch: A strong absorption band between 1680-1705 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Aldehyde C-H Stretch: Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
C-O-C Stretch: Asymmetric and symmetric stretching of the diaryl ether bond would appear in the 1270-1230 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.
C-Cl Stretch: Strong absorptions in the 850-550 cm⁻¹ region.
Aromatic C=C Bends: Peaks in the 1600-1400 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the aromatic rings and the carbonyl group. The presence of the conjugated system involving the benzaldehyde ring and the dichlorophenoxy moiety would result in characteristic absorption maxima. For comparison, 2,4-Dichlorophenoxyacetic acid (2,4-D) shows absorption maxima at approximately 229 nm and 283 nm. researchgate.net It is expected that this compound would exhibit a similar UV-Vis profile due to the shared chromophores. researchgate.netrsc.org
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. Although a crystal structure for this compound is not publicly available, the crystal structure of 2,4-dichlorobenzaldehyde offers valuable insights into the geometry of the substituted benzaldehyde portion of the molecule. nih.govresearchgate.net
The crystal data for 2,4-Dichlorobenzaldehyde is provided below. nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.100 (1) |
| b (Å) | 3.772 (1) |
| c (Å) | 15.332 (1) |
| β (°) | 113.797 (2) |
| Volume (ų) | 693.2 (3) |
| Z | 4 |
These crystallographic parameters define the unit cell of the crystal lattice of 2,4-dichlorobenzaldehyde.
Chemical Reactivity and Mechanistic Investigations of 2 2,4 Dichlorophenoxy Benzaldehyde
Transformations of the Aldehyde Functionality
The aldehyde group is a primary site of chemical reactivity in 2-(2,4-Dichlorophenoxy)benzaldehyde, readily undergoing oxidation, reduction, and nucleophilic addition reactions.
Oxidation Reactions
Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in For aromatic aldehydes like this compound, common reagents include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid. ncert.nic.in Milder, more selective methods have also been developed to avoid harsh conditions. An eco-friendly procedure utilizes Oxone (potassium peroxymonosulfate) in an aqueous or water-ethanol mixture, which efficiently converts aromatic aldehydes to their corresponding carboxylic acids. acs.org Another method employs sodium perborate (B1237305) in acetic acid. organic-chemistry.org A highly chemoselective protocol uses potassium tert-butoxide as both a base and an unconventional oxygen source to achieve oxidation under ambient conditions, a method that tolerates other sensitive functional groups. rsc.org Hydrogen peroxide, often in a basic aqueous solution or catalyzed by reagents like methyltrioxorhenium, is also an effective oxidant for electron-rich aromatic aldehydes. organic-chemistry.orgresearchgate.net
The expected product from the oxidation of this compound is 2-(2,4-Dichlorophenoxy)benzoic acid .
Table 1: Representative Oxidation Reactions of Aromatic Aldehydes
| Oxidizing Agent | Solvent(s) | General Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic water/acetone | Carboxylic Acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water, Ethanol (B145695)/Water | Carboxylic Acid acs.org |
| Hydrogen Peroxide (H₂O₂) / KOH | Methanol | Carboxylic Acid researchgate.net |
| Potassium tert-butoxide (KOtBu) | DMSO | Carboxylic Acid rsc.org |
Reduction Reactions
The aldehyde functionality can be reduced to either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.
The most common transformation is the reduction to a primary alcohol. britannica.com This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.inbritannica.comchemguide.co.uk Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) also yields the primary alcohol. britannica.comchemguide.co.uk For this compound, these reactions would yield [2-(2,4-Dichlorophenoxy)phenyl]methanol . Selective reduction of aldehydes in the presence of ketones can be achieved with certain systems, such as a combination of FeS-NH₄Cl in a methanol-water system, which is mild, neutral, and does not affect carbon-carbon double bonds or ketone groups. tandfonline.com
Complete reduction of the aldehyde to a methyl group (deoxygenation) can be accomplished under more forceful conditions. The Wolff-Kishner reaction, which involves heating the aldehyde with hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent, is a standard method. britannica.com Another classic method is the Clemmensen reduction, which uses a zinc-mercury amalgam in concentrated hydrochloric acid. britannica.com These reactions would convert this compound to 1-methyl-2-(2,4-dichlorophenoxy)benzene .
Table 2: Representative Reduction Reactions of Aromatic Aldehydes
| Reagent(s) | General Product | Reaction Name |
|---|---|---|
| Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol | Hydride Reduction ncert.nic.inbritannica.com |
| H₂ / Pd, Pt, or Ni | Primary Alcohol | Catalytic Hydrogenation britannica.com |
| Hydrazine (H₂NNH₂), KOH | Alkane (Methyl group) | Wolff-Kishner Reduction britannica.com |
| Zinc-Mercury Amalgam (Zn(Hg)), HCl | Alkane (Methyl group) | Clemmensen Reduction britannica.com |
Nucleophilic Addition Reactions, Including Imine Formation
The cornerstone of aldehyde reactivity is the nucleophilic addition to the electrophilic carbonyl carbon. ncert.nic.infiveable.me The reaction begins with the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the carbon rehybridizes from sp² to sp³. ncert.nic.inlibretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org Aromatic aldehydes, such as benzaldehyde (B42025), are generally less reactive in nucleophilic additions than their aliphatic counterparts. ncert.nic.inquora.compressbooks.pub This reduced reactivity is due to the resonance effect of the aromatic ring, which delocalizes electron density and reduces the partial positive charge (electrophilicity) on the carbonyl carbon. ncert.nic.inlibretexts.orgquora.com
A prominent example of nucleophilic addition is the formation of imines (also known as Schiff bases), which occurs through the reaction of an aldehyde with a primary amine (R-NH₂). masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. tandfonline.comlibretexts.org This intermediate is then protonated, allowing for the elimination of a water molecule to form a resonance-stabilized iminium ion, which is subsequently deprotonated to yield the stable imine product. libretexts.orglumenlearning.com The reaction rate is pH-dependent, with optimal rates often observed near a pH of 5. libretexts.orglumenlearning.com Other nitrogen nucleophiles, such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (H₂NNH₂), react similarly to form stable crystalline derivatives known as oximes and hydrazones, respectively, which can be useful for characterization. masterorganicchemistry.comlibretexts.org
Table 3: Common Nucleophilic Addition Reactions of Aromatic Aldehydes
| Nucleophile | Reagent(s) | Intermediate/Product Type |
|---|---|---|
| Cyanide | HCN, Base catalyst | Cyanohydrin ncert.nic.inbritannica.com |
| Primary Amine | R-NH₂, Acid catalyst | Imine (Schiff Base) masterorganicchemistry.comlibretexts.org |
| Hydrazine | H₂NNH₂, Acid catalyst | Hydrazone masterorganicchemistry.comlibretexts.org |
| Hydroxylamine | NH₂OH, Acid catalyst | Oxime masterorganicchemistry.com |
| Alcohol | R-OH, Acid catalyst | Acetal britannica.com |
Reactivity of the Aryl Ether Moiety
The diaryl ether linkage and the two aromatic rings also present sites for chemical transformation, although they are generally less reactive than the aldehyde group.
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. masterorganicchemistry.com The substituents already present on the ring dictate the rate and regioselectivity of the reaction. libretexts.orgaakash.ac.inlumenlearning.com
In this compound, there are two distinct aromatic rings with competing directing effects.
Considering these combined effects, Ring B is the more probable site for electrophilic attack. The powerful activating and ortho, para-directing effect of the ether oxygen will dominate. The incoming electrophile will be directed to the positions ortho and para to the ether linkage. The para position is already occupied by a chlorine atom. Of the two ortho positions, one is the point of attachment to the other ring, leaving only one available position for substitution (carbon 6 of the dichlorophenoxy ring). Therefore, electrophilic aromatic substitution on this compound is predicted to occur primarily on the dichlorinated ring at the position ortho to the ether linkage and meta to both chlorine atoms.
Investigation of Reaction Pathways and Mechanisms
The chemical reactivity of this compound is primarily centered around the interplay of its three key structural features: the aldehyde functional group, the diaryl ether linkage, and the electron-deficient aromatic rings. Investigations into its reaction pathways are largely focused on intramolecular cyclization, rearrangement reactions, and transformations involving the aldehyde moiety. Mechanistic studies, while not always exhaustively detailed for this specific molecule, can be inferred from analogous systems, providing a framework for understanding its chemical behavior.
Intramolecular Cyclization Reactions
A significant area of investigation for molecules with a diaryl ether linkage, such as this compound, is their propensity to undergo intramolecular cyclization to form seven-membered heterocyclic rings, specifically dibenzo[b,f]oxepines. These reactions are of interest due to the prevalence of the dibenzo[b,f]oxepine scaffold in medicinally important compounds. nih.gov
One of the primary strategies to achieve this transformation is through an intramolecular Mizoroki-Heck reaction . This palladium-catalyzed process involves the coupling of the aryl ether with the aldehyde group, which can be converted to a vinyl group through a Wittig reaction. The first step would be the reaction of this compound with a phosphonium (B103445) ylide to form a stilbene-like intermediate. Subsequent intramolecular cyclization catalyzed by a palladium complex would then yield the dibenzo[b,f]oxepine ring system. mdpi.com
Another plausible pathway is through an intramolecular McMurry reaction . This involves the reductive coupling of the aldehyde group with the aromatic ring of the dichlorophenoxy moiety, typically using a low-valent titanium reagent like TiCl4/Zn. mdpi.comresearchgate.net This method provides a direct route to the dibenzo[b,f]oxepine core.
Table 1: Plausible Intramolecular Cyclization Reactions of this compound Derivatives
| Reaction Type | Reagents and Conditions (Hypothetical) | Product Type |
| Intramolecular Mizoroki-Heck | 1. Wittig Reagent (e.g., Ph3P=CH2) 2. Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100 °C | Dibenzo[b,f]oxepine |
| Intramolecular McMurry Coupling | TiCl4, Zn, THF, reflux | Dibenzo[b,f]oxepine |
| Intramolecular SNAr | Strong base (e.g., NaH), high temperature | Dibenzo[b,f]oxepine |
This table presents hypothetical conditions based on analogous reactions reported in the literature.
Smiles and Related Rearrangements
The structure of this compound makes it a candidate for the Smiles rearrangement , a type of intramolecular nucleophilic aromatic substitution. researchgate.netmanchester.ac.ukwikipedia.org In a typical Smiles rearrangement, a nucleophilic group within the molecule attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring structure.
For this compound, a potential Smiles rearrangement could be initiated by the deprotonation of a suitable ortho-substituent on the benzaldehyde ring (if present) or by the participation of the aldehyde group itself under specific conditions. The reaction would involve the nucleophilic attack on the dichlorinated phenyl ring, with one of the chlorine atoms or the entire dichlorophenoxy group acting as the leaving group. The presence of electron-withdrawing groups on the attacked ring facilitates this process. wikipedia.org
A related transformation is the Truce-Smiles rearrangement , which occurs with very strong nucleophiles and does not require activation of the aromatic ring. wikipedia.org While less likely for the parent compound, derivatives with strongly nucleophilic functionalities could potentially undergo this rearrangement.
Reactions of the Aldehyde Group
The aldehyde functional group in this compound is expected to undergo typical aldehyde reactions. These include oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.
The Knoevenagel condensation is a relevant reaction where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a base to form a new carbon-carbon double bond. mdpi.comnih.gov For instance, reaction with malononitrile (B47326) or a malonic ester would yield the corresponding dicyano or dicarboxy vinyl derivative. These products can then potentially undergo further intramolecular cyclization reactions. nih.gov
Table 2: Representative Reactions of the Aldehyde Group in this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Product |
| Oxidation | KMnO4, NaOH, H2O, heat | 2-(2,4-Dichlorophenoxy)benzoic acid |
| Reduction | NaBH4, MeOH, 25 °C | (2-(2,4-Dichlorophenoxy)phenyl)methanol |
| Knoevenagel Condensation | Malononitrile, piperidine, ethanol, reflux | 2-(2-(2,4-Dichlorophenoxy)phenyl)ethene-1,1-dicarbonitrile |
| Wittig Reaction | Ph3P=CH2, THF, 25 °C | 1-(2,4-Dichlorophenoxy)-2-vinylbenzene |
This table presents hypothetical conditions based on standard organic transformations.
Photochemical Reactions
While specific photochemical studies on this compound are not extensively documented, the photodegradation of the structurally related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) suggests that this compound may also be susceptible to photochemical transformations. nih.gov Irradiation with UV light, particularly in the presence of a photosensitizer or a photocatalyst, could lead to the cleavage of the ether linkage or the carbon-chlorine bonds. nih.govresearchgate.net The aldehyde group itself can also be photochemically active, potentially undergoing photoreduction or photooxidation. researchgate.net The mechanism would likely involve the formation of radical intermediates.
Theoretical and Computational Investigations of 2 2,4 Dichlorophenoxy Benzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the central quantity.
For 2-(2,4-Dichlorophenoxy)benzaldehyde, DFT studies would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface.
Electronic Properties: Calculating key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Charge Distribution: Analyzing the distribution of electron density across the molecule, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, to understand reactive sites for electrophilic and nucleophilic attack.
Thermodynamic Properties: Predicting thermodynamic parameters like standard enthalpy of formation, entropy, and heat capacity.
While extensive DFT studies have been performed on related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and various benzaldehyde (B42025) derivatives to understand their structure, stability, and reactivity, specific research detailing these calculations for this compound is not available in the reviewed literature. nih.govnih.gov
Molecular Modeling and Simulation Approaches for Conformational Analysis
The presence of a flexible ether linkage in this compound allows for multiple spatial orientations, or conformations, of its two aromatic rings relative to each other. Conformational analysis is essential for understanding how the molecule's shape influences its physical properties and biological interactions.
Molecular modeling and simulation approaches for this analysis would include:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles around the flexible bonds (specifically the C-O-C ether linkage) and calculating the corresponding energy at each step. This process maps out the potential energy landscape, identifying low-energy (stable) conformers and the energy barriers between them.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in the molecule over time to explore its conformational space under specific conditions (e.g., in a solvent or at a certain temperature).
Studies on similar molecules, like 2,4-D, have identified multiple stable conformers through these techniques. However, dedicated conformational analysis studies for this compound have not been found in public research databases.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or identifying the compound.
For this compound, theoretical predictions would focus on:
Vibrational Spectra (Infrared and Raman): After geometry optimization, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies are often scaled to correct for systematic errors in the computational method and can be compared with experimental FT-IR and FT-Raman spectra to assign specific peaks to molecular vibrations (e.g., C=O stretch, C-Cl stretch, aromatic ring modes).
Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transition energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic transitions (e.g., n→π, π→π) responsible for the observed absorption bands.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the molecule. These predictions are based on calculating the magnetic shielding of each nucleus within the optimized molecular structure.
While theoretical spectroscopic data exists for many benzaldehyde and chlorophenol derivatives, no specific peer-reviewed data for the theoretically predicted spectra of this compound could be located. The public database PubChem does contain computationally generated properties for the molecule, such as its molecular weight and formula, but does not link to detailed spectroscopic studies.
Advanced Research Applications of 2 2,4 Dichlorophenoxy Benzaldehyde and Its Derivatives
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
The utility of 2-(2,4-Dichlorophenoxy)benzaldehyde as a synthetic building block stems from the reactivity of its constituent functional groups: the aldehyde and the dichlorophenoxy ether. The aldehyde group is particularly versatile, readily participating in a wide array of chemical transformations to form more complex molecular architectures.
Aldehydes are well-established precursors in reactions that form new carbon-carbon or carbon-nitrogen bonds. For instance, the aldehyde functionality can undergo nucleophilic addition, condensation reactions, and oxidations. Specifically, it can be converted into imines through reaction with primary amines, a foundational step in the synthesis of Schiff bases. whiterose.ac.uk While literature specifically detailing the synthetic applications of this compound is limited, the reactivity of related compounds provides significant insight. For example, 2,4-dichlorobenzaldehyde (B42875) is a known intermediate in the preparation of dyes, insecticides, and fungicides. researchgate.net
A closely related synthetic application has been documented in patent literature, where the structural motif of the title compound is used to create new molecules. google.com Specifically, a derivative, 2-(2,4-dichlorophenoxy)acetyl chloride, is reacted with benzaldehyde (B42025) oxime to form Benzaldehyde O-(2-(2,4-dichlorophenoxy)acetyl) oxime. google.com This demonstrates how the 2,4-dichlorophenoxy portion can be incorporated into larger, more complex structures, highlighting its role as a significant molecular fragment in organic synthesis.
Application in Materials Science and Polymer Chemistry
While direct applications of this compound in materials science are not extensively documented, its structure suggests potential uses based on the known chemistry of analogous compounds. The aldehyde group serves as a reactive handle that can be used to immobilize the molecule onto polymer backbones, thereby imparting specific properties to the resulting material. bldpharm.com
Research into related materials includes the development of antimicrobial polymers by immobilizing various benzaldehyde derivatives onto amine-terminated polyacrylonitrile. bldpharm.com The resulting Schiff base linkage covalently binds the aldehyde-containing molecule to the polymer chain. bldpharm.com This suggests a potential pathway for this compound to be incorporated into polymers to create materials with tailored surface properties or biological activities derived from the dichlorophenoxy group.
Furthermore, significant research has focused on creating polymeric materials designed to remove the structurally related herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), from water. mdpi.com Molecularly imprinted polymers (MIPs) based on chitosan (B1678972) have been synthesized using 2,4-D as a template molecule to create specific binding cavities for its efficient and selective removal from aqueous solutions. mdpi.comabo.fi These studies underscore the recognition of the 2,4-dichlorophenoxy moiety within polymer science, primarily in the context of environmental remediation.
Ligand Design in Coordination Chemistry
In coordination chemistry, the design of ligands is crucial for the development of metal complexes with specific catalytic, magnetic, or biological properties. The aldehyde group of this compound is a key feature for ligand synthesis, most commonly through the formation of Schiff bases. The reaction of an aldehyde with a primary amine yields an imine (azomethine) group (-C=N-), which is an excellent coordinating site for transition metal ions. mdpi.com
Although studies specifically employing this compound as a ligand precursor are not prominent, research on related structures provides a clear blueprint for its potential. For instance, Schiff base ligands have been synthesized from the reaction of quinoline-3-carbohydrazide (B3054276) with 2-chlorobenzaldehyde (B119727) and 2,4-dihydroxybenzaldehyde. mdpi.com These ligands, containing an array of nitrogen and oxygen donor atoms, form stable octahedral complexes with various metal ions, including Cu(II), Co(II), and Fe(III). mdpi.com
The presence of the ether oxygen atom in this compound, in addition to the donor atoms introduced via Schiff base formation, could allow for the creation of polydentate ligands. Depending on the geometry, this ether oxygen could potentially coordinate with a metal center, leading to the formation of stable chelate rings, a desirable feature in coordination complexes.
Environmental Chemical Transformations: Degradation Pathways
The environmental fate of this compound can be inferred from the extensive research on its close structural analog, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net The dominant environmental process for 2,4-D is degradation by microbiological activity. cdc.govcdc.gov The molecule is not expected to persist in the environment due to rapid microbial and photolytic degradation. who.int
The primary degradation pathways for the 2,4-dichlorophenoxy moiety involve two main routes: cleavage of the ether linkage to form 2,4-dichlorophenol (B122985) (2,4-DCP), or hydroxylation of the aromatic ring followed by cleavage. cdc.govnih.gov Subsequent steps involve the breakdown of 2,4-DCP, which can be further catabolized to intermediates such as chlorohydroquinone. nih.gov In some anaerobic pathways, 4-chlorophenol (B41353) (4-CP) has been observed as a terminal product. nih.gov
The persistence of 2,4-D, and by extension this compound, is highly dependent on environmental conditions. Degradation is faster in warm, moist, aerobic soils with high organic content. who.int Photolysis in sunlit surface waters is also an important fate process. cdc.gov Conversely, degradation is much slower under anaerobic conditions. juniperpublishers.com
| Condition | Half-Life | Source |
| Aerobic Soil Metabolism | 6.2 - 66 days | cdc.govjuniperpublishers.com |
| Anaerobic Aquatic Metabolism | 41 - 333 days | cdc.gov |
| Aerobic Aquatic Metabolism | ~15 days | cdc.gov |
| Photodegradation in Soil | 68 days | cdc.gov |
| Vapor-Phase Atmospheric Degradation | ~19 hours | cdc.gov |
Future Directions and Emerging Research Avenues for 2 2,4 Dichlorophenoxy Benzaldehyde
Development of Novel Catalytic Systems for Efficient Synthesis
The primary route to synthesizing 2-(2,4-Dichlorophenoxy)benzaldehyde is through a diaryl ether linkage, commonly formed via Ullmann or Buchwald-Hartwig type cross-coupling reactions. Future research is focused on developing more efficient, cost-effective, and environmentally benign catalytic systems for these transformations.
The classical Ullmann condensation requires harsh reaction conditions, including high temperatures (120-220°C) and stoichiometric amounts of copper. rhhz.net Modern approaches aim to utilize catalytic amounts of copper or palladium under milder conditions. nih.gov The development of novel ligands is crucial to this endeavor. For instance, salicylaldimine ligands have been shown to be effective in promoting copper-catalyzed Ullmann cross-coupling reactions of aryl halides with phenols under milder conditions. rhhz.net Similarly, N,N-dimethylglycine has been identified as a highly effective and inexpensive ligand for the copper-catalyzed synthesis of diaryl ethers. organic-chemistry.org
Palladium-catalyzed C-O bond formation, while often highly efficient, is hampered by the high cost and sensitivity of the metal and associated phosphine (B1218219) ligands. nih.gov Therefore, a significant research thrust is the design of more robust and active palladium catalysts or the development of more economical copper-based systems that can match the efficiency of palladium. nih.govresearchgate.net The use of diol-copper(I) complexes has also been reported to catalyze the synthesis of a wide range of diaryl ethers under very mild conditions. acs.org
The table below summarizes some promising catalytic systems applicable to the synthesis of this compound, based on studies of similar diaryl ether formations.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| CuI | 2-((2-isopropylphenylimino)methyl)phenol | K₃PO₄ | Dioxane | 110 | Good yields under relatively mild conditions. rhhz.net |
| Cu₂O | N,N-dimethylglycine | Cs₂CO₃ | Acetonitrile | 90 | Utilizes an inexpensive ligand and achieves high yields. organic-chemistry.orgorganic-chemistry.org |
| CuI | (±)-trans-1,2-Cyclohexanediol | K₃PO₄ | Toluene | 110 | Effective for sterically hindered substrates. acs.org |
| Pd(OAc)₂ | Neolephos | - | Toluene | 70 | Highly selective for monocarbonylation, useful for functionalized ethers. nih.gov |
Interactive Data Table:
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Reaction Optimization: Machine learning algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, base) to maximize the yield and selectivity of the diaryl ether formation. beilstein-journals.orgnumberanalytics.com By analyzing existing reaction data, ML models can identify complex relationships between reaction parameters and outcomes, reducing the need for extensive and time-consuming experimental screening. digitellinc.com
Catalyst Design: AI can also be employed in the de novo design of catalysts with enhanced activity and selectivity for the synthesis of this compound. digitellinc.comcatalysis.blog By learning the structure-activity relationships of existing catalysts, generative models can propose novel ligand structures that are predicted to have superior performance.
| Step | AI/ML Tool | Input | Output |
| 1. Retrosynthesis | Retrosynthesis Prediction Software | Target Molecule: this compound | A ranked list of potential synthetic routes with proposed starting materials (e.g., 2-halobenzaldehyde and 2,4-dichlorophenol). |
| 2. Reaction Condition Prediction | Reaction Optimization Model | Reactants, products, and desired outcome (e.g., high yield) | A set of predicted optimal reaction conditions (catalyst, ligand, solvent, base, temperature). |
| 3. Catalyst Selection/Design | Catalyst Performance Predictor/Generative Model | Reaction type (Ullmann coupling) and substrates | A ranked list of known catalysts or novel, computationally designed catalyst structures. |
Interactive Data Table:
Advancements in In-situ Spectroscopic Monitoring of Chemical Reactions
Process Analytical Technology (PAT) is becoming increasingly important for understanding and optimizing chemical reactions in real-time. rsc.org For the synthesis of this compound, in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide continuous monitoring of reactant consumption, product formation, and the appearance of any intermediates or byproducts. spectroscopyonline.com
This real-time data allows for precise control over reaction parameters, ensuring optimal conditions are maintained throughout the synthesis. It can also help in identifying the reaction endpoint accurately, preventing unnecessary heating or the formation of degradation products. For instance, in a copper-catalyzed Ullmann reaction, in-situ monitoring could track the disappearance of the characteristic vibrational bands of the starting phenol (B47542) and aryl halide, and the emergence of bands corresponding to the diaryl ether product.
The table below outlines potential spectroscopic markers that could be monitored during the synthesis of this compound from 2-chlorobenzaldehyde (B119727) and 2,4-dichlorophenol (B122985).
| Compound | Spectroscopic Technique | Key Vibrational Mode to Monitor | Approximate Wavenumber (cm⁻¹) |
| 2,4-Dichlorophenol (Reactant) | FTIR/Raman | O-H stretch | 3200-3600 |
| 2-Chlorobenzaldehyde (Reactant) | FTIR/Raman | C=O stretch (aldehyde) | 1680-1715 |
| This compound (Product) | FTIR/Raman | C-O-C stretch (diaryl ether) | 1200-1270 |
| This compound (Product) | FTIR/Raman | C=O stretch (aldehyde) | 1680-1700 |
Interactive Data Table:
Exploration of Self-Assembly in Complex Molecular Systems
The diaryl ether scaffold is a prevalent motif in many biologically active molecules and functional materials. acs.org The ability of these molecules to self-assemble into ordered supramolecular structures is an emerging area of research with potential applications in materials science, drug delivery, and catalysis.
The molecular structure of this compound, with its combination of aromatic rings and a polar aldehyde group, suggests the potential for various non-covalent interactions that can drive self-assembly. These interactions include:
π-π stacking: The two phenyl rings can interact with each other, leading to the formation of ordered stacks.
Dipole-dipole interactions: The polar aldehyde group can induce dipole-dipole interactions between molecules.
Halogen bonding: The chlorine atoms on the phenoxy ring could potentially participate in halogen bonding, a directional non-covalent interaction.
Research on the supramolecular structure of phenyl derivatives has shown that the addition of an aromatic moiety can lead to a more disordered organization of molecules compared to their aliphatic counterparts, but can also introduce competing π-π configurations. nih.gov The study of how the specific substitution pattern of this compound influences its self-assembly behavior could lead to the design of novel liquid crystals, gels, or other functional materials. Understanding and controlling the self-assembly of this and related diaryl ethers could unlock new applications beyond its current use as a chemical intermediate.
Q & A
Q. What advanced chromatographic methods resolve co-elution issues in purity analysis?
- Methodological Answer : Employ UPLC with a C18 column (1.7 µm particles) and gradient elution (acetonitrile/water + 0.1% formic acid). For chiral impurities, use HPLC with a cellulose-based chiral stationary phase. Validate method robustness via ICH guidelines (e.g., precision RSD <2%, recovery 98–102%) .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported melting points across studies.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
